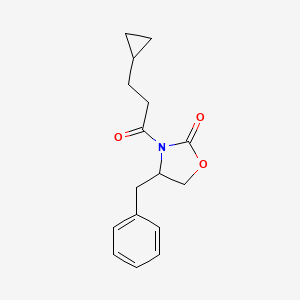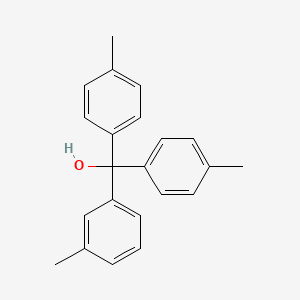
4,4'-Dimethyl-3''-methyltrityl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimethyl-3’'-methyltrityl alcohol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a trityl group, which is a triphenylmethyl group with additional methyl substitutions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4’-Dimethyl-3’'-methyltrityl alcohol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable trityl chloride derivative. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired alcohol.
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-Dimethyl-3’'-methyltrityl alcohol may involve large-scale Grignard reactions or other catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, such as proper handling of reagents and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dimethyl-3’'-methyltrityl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alcohol to hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
4,4’-Dimethyl-3’'-methyltrityl alcohol finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’-Dimethyl-3’'-methyltrityl alcohol involves its interaction with molecular targets through its hydroxyl group. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and chemical processes. The trityl group provides steric hindrance, affecting the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxytrityl alcohol: Similar structure with a methoxy group instead of methyl groups.
Triphenylmethanol: Lacks the additional methyl substitutions.
Benzhydrol: Contains two phenyl groups instead of three.
Uniqueness
4,4’-Dimethyl-3’'-methyltrityl alcohol is unique due to its specific methyl substitutions on the trityl group, which influence its reactivity and applications. The presence of these methyl groups can enhance the compound’s stability and modify its interaction with other molecules, making it distinct from other trityl alcohols.
Propriétés
Formule moléculaire |
C22H22O |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(3-methylphenyl)-bis(4-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O/c1-16-7-11-19(12-8-16)22(23,20-13-9-17(2)10-14-20)21-6-4-5-18(3)15-21/h4-15,23H,1-3H3 |
Clé InChI |
MXFQIOCALYBBIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=CC(=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


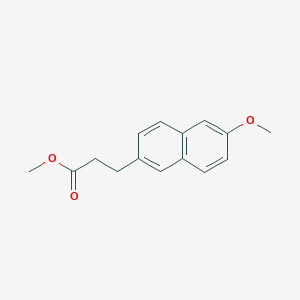
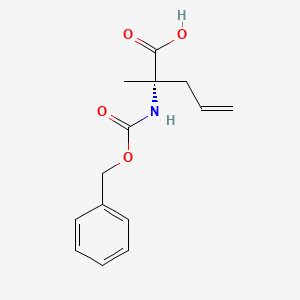

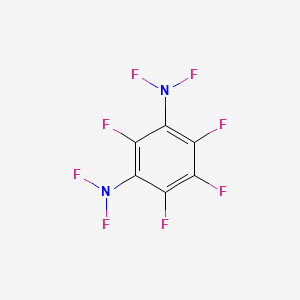
![1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400923.png)
![2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B13400924.png)
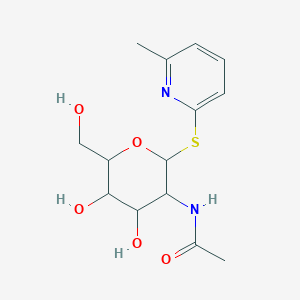
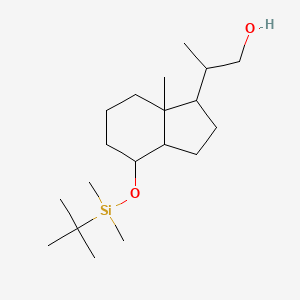
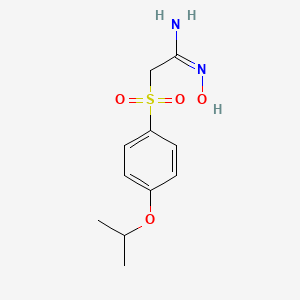
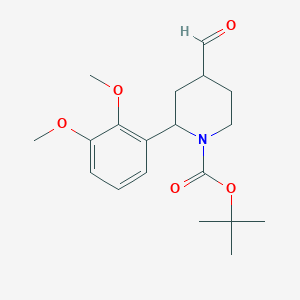
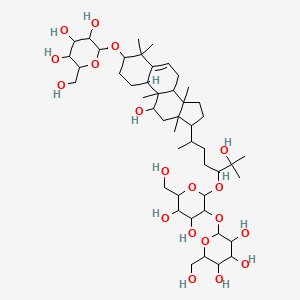
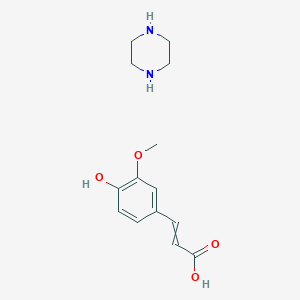
![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)
